molecular formula C13H25ClN2O2 B2804329 tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride CAS No. 2173992-35-1

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride

Cat. No.: B2804329
CAS No.: 2173992-35-1
M. Wt: 276.81
InChI Key: GODFYQSGXJOUKY-UHFFFAOYSA-N
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Description

tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride (CAS: 2173992-35-1) is a heterocyclic building block with the molecular formula C₁₃H₂₅ClN₂O₂ and a molecular weight of 276.80 g/mol . It consists of a spirocyclic 7-azaspiro[3.5]nonane core modified by a tert-butyl carbamate group and a hydrochloride salt. This compound is typically stored under inert conditions at 2–8°C and is utilized in pharmaceutical research for its rigid spirocyclic structure, which enhances conformational stability in drug design .

Properties

IUPAC Name

tert-butyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODFYQSGXJOUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 7-azaspiro[3.5]nonane under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with spirocyclic structures, such as tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride, may exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death processes.

Neuropharmacological Effects
The compound has also been explored for its potential neuropharmacological effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Chemical Biology

Bioconjugation Applications
this compound can serve as a versatile building block in chemical biology for the synthesis of bioconjugates. Its reactive functional groups allow for conjugation with biomolecules, enabling the development of targeted drug delivery systems or imaging agents. This application is particularly relevant in the design of antibody-drug conjugates (ADCs), where specificity towards cancer cells can be enhanced while minimizing systemic toxicity.

Synthesis and Development

Synthetic Intermediates
The compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its structural features facilitate various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a valuable precursor for synthesizing novel pharmaceuticals and agrochemicals.

Case Studies

Study Title Findings Reference
"Anticancer Properties of Spirocyclic Compounds"Demonstrated significant inhibition of tumor cell proliferation using derivatives of this compound
"Neuroprotective Effects Against Oxidative Stress"Showed potential neuroprotective mechanisms through modulation of oxidative stress markers in neuronal cultures
"Synthesis of Bioconjugates Using tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate"Developed effective bioconjugation strategies for targeted drug delivery systems

Mechanism of Action

The mechanism of action of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride (CAS: 236406-55-6)

  • Structure: Contains two nitrogen atoms in the spirocyclic system (diaza vs. monoaza).
  • Molecular Formula : C₁₃H₂₄ClN₃O₂.

tert-Butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate (CAS: 147611-03-8)

  • Structure : Positional isomer of the target compound, with the carbamate group at the 2-position instead of the 1-position.
  • Molecular Formula : C₁₃H₂₄N₂O₂ (free base).
  • Key Differences : Altered spatial arrangement may affect receptor binding kinetics .

tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate Hydrochloride (CAS: Not provided)

  • Structure: Smaller spiro ring system (spiro[3.4]octane vs. spiro[3.5]nonane).
  • Molecular Formula : C₁₂H₂₃ClN₂O₂.

Bicyclic Analogs

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6)

  • Structure : Bicyclo[4.1.0]heptane core with a fused cyclopropane ring.
  • Molecular Formula : C₁₂H₂₁N₂O₂ (free base).

Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Hydrochloride (CAS: 2227206-53-1)

  • Structure : Benzyl carbamate substituent instead of tert-butyl.
  • Molecular Formula : C₁₄H₁₇ClN₂O₂.
  • Key Differences : The benzyl group increases lipophilicity, which could improve blood-brain barrier penetration .

Functionalized Derivatives

tert-Butyl 2-Amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4)

  • Structure : Includes a primary amine at the 2-position.
  • Molecular Formula : C₁₃H₂₅N₃O₂.
  • Key Differences : The amine group enables covalent conjugation or salt formation, expanding utility in prodrug design .

tert-Butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS: 1298101-47-9)

  • Structure: Cyclohexane-based aminocarbamate with stereochemical specificity.
  • Molecular Formula : C₁₂H₂₄N₂O₂.
  • Key Differences : The planar cyclohexane ring lacks spirocyclic rigidity, reducing conformational constraints .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s)
Target Compound 2173992-35-1 C₁₃H₂₅ClN₂O₂ 276.80 7-azaspiro[3.5]nonane, hydrochloride salt
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl 236406-55-6 C₁₃H₂₄ClN₃O₂ 289.81 Diaza spiro system
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₂H₂₁N₂O₂ 225.31 Fused bicyclic core
tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate HCl N/A C₁₂H₂₃ClN₂O₂ 262.78 Smaller spiro[3.4]octane ring
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 1239319-82-4 C₁₃H₂₅N₃O₂ 255.35 Amino functionalization

Key Research Findings

Spirocyclic vs. Bicyclic Systems : Spirocycles like the target compound exhibit superior conformational rigidity compared to bicyclic analogs, making them preferred for stabilizing bioactive conformations in receptor binding .

Hydrochloride Salt Advantage : The hydrochloride salt form enhances aqueous solubility, critical for in vitro assays and formulation development .

Functional Group Impact: Amino-substituted derivatives (e.g., CAS 1239319-82-4) show broader reactivity in medicinal chemistry workflows, such as amide bond formation or Schiff base synthesis .

Stereochemical Considerations: Compounds like (1S,3R)-3-aminocyclopentan-1-ol hydrochloride (CAS: 1259436-59-3) highlight the importance of stereochemistry in optimizing target engagement .

Biological Activity

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, applications in research, and relevant case studies.

  • Molecular Formula : C13H25ClN2O2
  • Molecular Weight : 276.81 g/mol
  • CAS Number : 2173992-35-1
  • Appearance : Solid at room temperature
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets vary depending on the application but may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing various physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that spirocyclic compounds can effectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Activity

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study focusing on spirocyclic compounds demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound as a lead compound for antibiotic development.
  • Anticancer Mechanism Investigation :
    • In vitro studies revealed that the compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins.
  • Structure-Activity Relationship (SAR) :
    • Research utilizing quantitative structure–activity relationship (QSAR) models has identified key structural features that enhance biological activity, providing a framework for designing more potent derivatives of this compound.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
tert-butyl N-{6-azaspiro[3.5]nonan-9-yl}carbamateSpirocyclicModerate antibacterial
tert-butyl N-{5-azaspiro[3.5]nonan-7-yl}carbamateSpirocyclicAnticancer properties

The unique spirocyclic structure of this compound sets it apart from similar compounds, potentially leading to distinct biological activities and applications in drug development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key parameters include:

  • Solvent choice : Tetrahydrofuran (THF) is preferred for cyclization due to its polarity and ability to stabilize intermediates .
  • Base selection : Sodium hydride (NaH) facilitates deprotonation and spirocyclic ring formation .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the spirocyclic structure and tert-butyl carbamate group .
  • Infrared Spectroscopy (IR) : Confirms the presence of carbonyl (C=O) and amine (N-H) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS ensures molecular weight consistency (C₁₃H₂₅ClN₂O₂, MW 276.80) .
  • HPLC : Quantifies purity (>97%) and detects trace impurities .

Advanced Research Questions

Q. How do contradictory storage recommendations (room temperature vs. 2–8°C) impact experimental outcomes?

  • Methodological Answer : Stability studies are essential.

  • Hydrolysis risk : The tert-butyl carbamate group is sensitive to moisture. Store under inert gas (argon) at 2–8°C for long-term stability, as per GHS guidelines .
  • Room temperature use : Short-term handling (<24 hrs) is acceptable if desiccated, but monitor via TLC for degradation (e.g., free amine formation) .

Q. What mechanistic approaches can elucidate this compound’s interaction with biological targets?

  • Methodological Answer :

  • Receptor binding assays : Radiolabeled ligands (e.g., ³H-labeled compound) quantify affinity for sigma receptors .
  • Enzyme inhibition studies : Test against cytochrome P450 isoforms using fluorogenic substrates to assess metabolic stability .
  • Computational docking : Molecular dynamics simulations predict binding modes in receptor pockets (e.g., σ-1 receptor) .

Q. How can structural modifications enhance its pharmacological profile?

  • Methodological Answer :

  • SAR studies : Compare derivatives (Table 1) to identify critical moieties:
Derivative Modification Activity
tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylateDouble bond introductionImproved lipophilicity (logP +0.5)
tert-butyl 6-cyano-7-azaspiro[3.5]nonane-7-carboxylateCyano substitutionEnhanced metabolic stability (t₁/₂ +2 hrs)
  • Bioisosteric replacement : Replace tert-butyl with trifluoroethyl to reduce steric hindrance .

Q. What precautions are necessary when handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions .
  • PPE : Nitrile gloves (inspected for tears) and flame-retardant lab coats prevent contamination .
  • Waste disposal : Neutralize hydrochloride salt with aqueous NaHCO₃ before disposal .

Q. How can integrated computational-experimental workflows accelerate derivative design?

  • Methodological Answer :

  • QSAR modeling : Train models on spirocyclic compound libraries to predict bioavailability and toxicity .
  • Fluorescence tagging : Attach maleimide derivatives (e.g., from ) for real-time tracking in cellular assays.

Q. How should researchers resolve contradictions in biological activity data (e.g., sigma-1 vs. antimicrobial effects)?

  • Methodological Answer :

  • Dose-response curves : Test across concentrations (nM–µM) to identify off-target effects .
  • Knockout models : Use CRISPR-edited cell lines (e.g., sigma-1 receptor KO) to isolate mechanism .
  • Analytical validation : Replicate LC-MS results with isotopically labeled internal standards to confirm compound integrity .

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